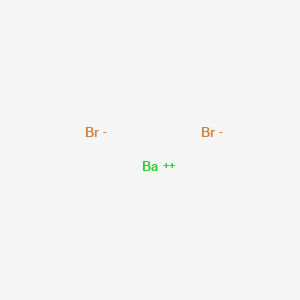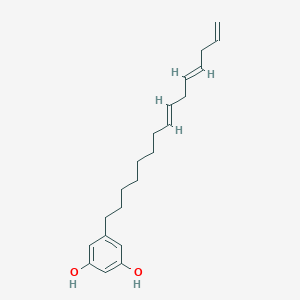
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. CDDP is a phosphorothioate derivative of isoindole-1,3-dione and is a potent inhibitor of protein tyrosine phosphatases.
Mécanisme D'action
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione inhibits protein tyrosine phosphatases by covalently modifying the active site cysteine residue of these enzymes. This modification results in the irreversible inhibition of protein tyrosine phosphatases and leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has also been shown to inhibit the proliferation of T cells and B cells, making it a potential therapeutic agent for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, making it an ideal tool for studying the role of these enzymes in cellular signaling pathways. However, 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has some limitations. It is a highly reactive compound and can react with other cellular components, leading to non-specific effects. Additionally, 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
Several future directions for 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione research are possible. One potential area of research is the development of 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione analogs with improved solubility and specificity. Another area of research is the identification of specific protein tyrosine phosphatases that are targeted by 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione. Additionally, the use of 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in combination with other therapeutic agents, such as chemotherapy drugs, may enhance its efficacy in the treatment of cancer.
Méthodes De Synthèse
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using a simple two-step process. First, 2-(1-chloroethyl)isoindole-1,3-dione is reacted with dimethoxyphosphinothioyl chloride to form 2-(1-chloro-2-dimethoxyphosphinothioylsulfanyl)ethyl isoindole-1,3-dione. This intermediate is then treated with sodium hydroxide to obtain the final product, 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione.
Applications De Recherche Scientifique
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that play a critical role in the regulation of cell signaling pathways. Dysregulation of these pathways is associated with several diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
Numéro CAS |
10577-14-7 |
|---|---|
Nom du produit |
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
Formule moléculaire |
C12H16Cl2N4O4S |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
2-(1-chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13ClNO4PS2/c1-17-19(20,18-2)21-7-10(13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3 |
Clé InChI |
SMXIQXAQESMSRT-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl |
SMILES canonique |
COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)


![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)


![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)

![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)